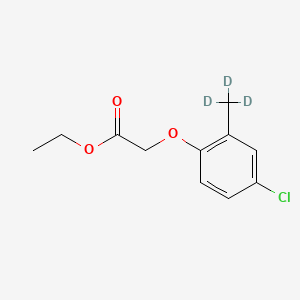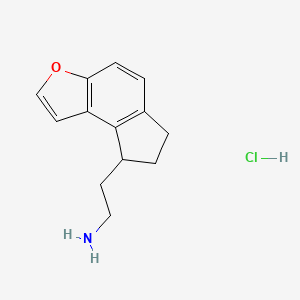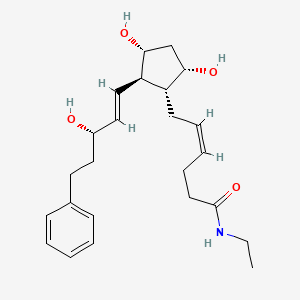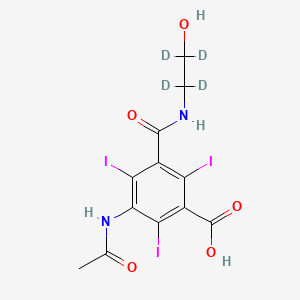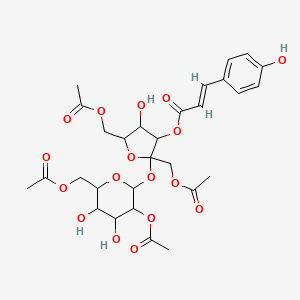
1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose: , also known by its identifier AKOS040762983 , is a natural compound with significant pharmacological potential. It is primarily used in the study of various diseases due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose involves multiple steps, including acetylation and esterification reactions. The compound is typically prepared by reacting sucrose with acetic anhydride in the presence of a catalyst to form the tetraacetyl derivative. This is followed by the esterification of the tetraacetyl derivative with trans-p-coumaric acid. Industrial production methods are designed to optimize yield and purity, often involving large-scale reactors and stringent control of reaction conditions.
Analyse Chemischer Reaktionen
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose is utilized in various scientific research applications:
Chemistry: It serves as a model compound for studying esterification and acetylation reactions.
Biology: The compound is used to investigate its effects on cellular processes and metabolic pathways.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including drug development targeting specific receptors or enzymes involved in metabolic pathways
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose can be compared with other similar compounds, such as:
- 1,6,2’,6’-O-Tetraacetyl-3-O-trans-feruloylsucrose
- 1,6,2’,6’-O-Tetraacetyl-3-O-trans-cinnamoylsucrose These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of 1,6,2’,6’-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose lies in its specific esterification with trans-p-coumaric acid, which imparts distinct pharmacological properties .
Eigenschaften
Molekularformel |
C29H36O17 |
|---|---|
Molekulargewicht |
656.6 g/mol |
IUPAC-Name |
[2-[3-acetyloxy-6-(acetyloxymethyl)-4,5-dihydroxyoxan-2-yl]oxy-2,5-bis(acetyloxymethyl)-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O17/c1-14(30)39-11-20-23(36)25(38)26(42-17(4)33)28(43-20)46-29(13-41-16(3)32)27(24(37)21(45-29)12-40-15(2)31)44-22(35)10-7-18-5-8-19(34)9-6-18/h5-10,20-21,23-28,34,36-38H,11-13H2,1-4H3/b10-7+ |
InChI-Schlüssel |
QTCGKWBMZVFTMC-JXMROGBWSA-N |
Isomerische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
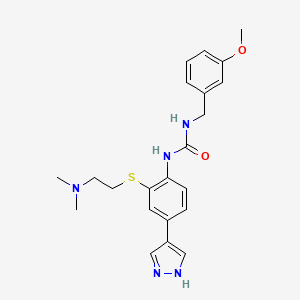
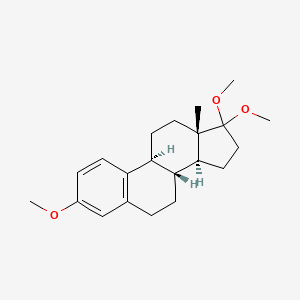
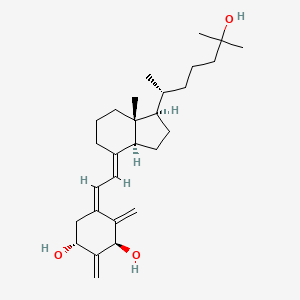
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
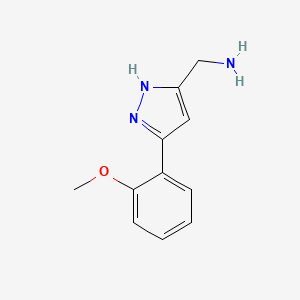
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)

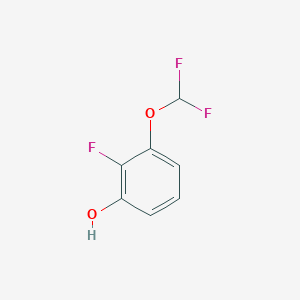
![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)
